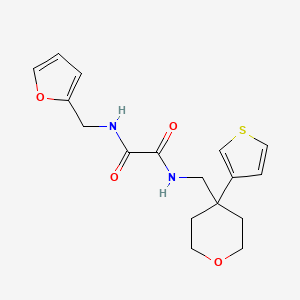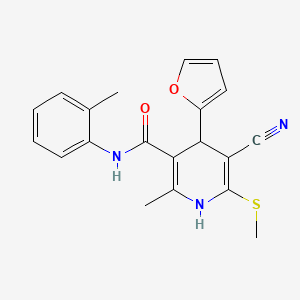
5-Cyano-4-furan-2-yl-2-methyl-6-methylsulfanyl-1,4-dihydro-pyridine-3-carboxylic acid o-tolylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of aromatic heterocyclic compound that contains a furan ring substituted at the 2-position with an anilide . It is a part of a series of new hybrid molecules containing fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile .
Synthesis Analysis
The synthesis of this compound involves starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural . The yield of the final product, Ethyl 4-[5-cyano-4-(fur-2-yl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxamido]benzoate, was 76% .Molecular Structure Analysis
The molecular structure of this compound includes various functional groups such as N–H, C≡N, CO2Et, and C(O)NH . Further detailed structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 269–270°C . The IR spectrum shows peaks at 3296 cm-1 (N–H), 2201 cm-1 (C≡N), 1705 cm-1 (CO2Et), and 1655 cm-1 [C(O)NH] .Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclization Reactions
Intramolecular cyclization reactions are a cornerstone of organic synthesis, leading to heterocyclic compounds with potential applications in pharmaceuticals and materials science. For example, the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate has been explored, resulting in ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This process highlights the utility of cyclization reactions in creating complex heterocyclic frameworks, which could be relevant to synthesizing compounds similar to the one (Remizov, Pevzner, & Petrov, 2019).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as furo[3,2-c]pyridines and their derivatives, provides a blueprint for generating diverse molecular structures with potential bioactive properties. Research into 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides introduces methodologies for constructing compounds with intricate substitution patterns, which could be adapted for synthesizing the target compound (Bencková & Krutošíková, 1999).
Mannich Reaction Applications
The Mannich reaction is a valuable tool in organic chemistry for creating carbon-carbon bonds, leading to compounds with significant complexity. The application of Mannich reaction to sulfones, exploring the role of aromatic aldehydes in condensation, opens avenues for the synthesis of complex molecules with potential pharmacological applications (Nobles & Thompson, 1965).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrates the synthesis of compounds with strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. Such studies underline the potential of designing novel therapeutic agents based on heterocyclic chemistry, which could extend to the development of compounds like "5-Cyano-4-furan-2-yl-2-methyl-6-methylsulfanyl-1,4-dihydro-pyridine-3-carboxylic acid o-tolylamide" (Ismail et al., 2004).
Zukünftige Richtungen
The future directions for this compound could involve further investigation of its analgesic activity and potential applications in the treatment of pain . Additionally, the development of more efficient synthesis methods and exploration of its interactions with various protein targets could be areas of future research .
Eigenschaften
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-12-7-4-5-8-15(12)23-19(24)17-13(2)22-20(26-3)14(11-21)18(17)16-9-6-10-25-16/h4-10,18,22H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNJFKSIDTZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-(methylthio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine](/img/structure/B2885519.png)

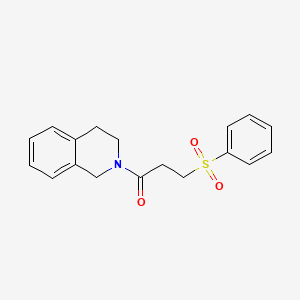
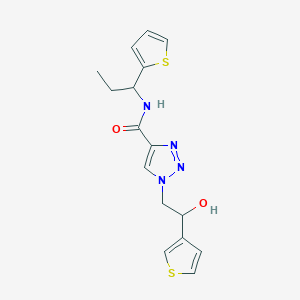

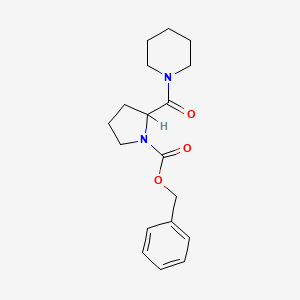
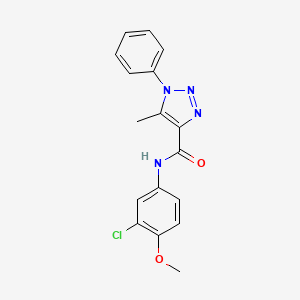
![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2885530.png)
![benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate](/img/structure/B2885531.png)
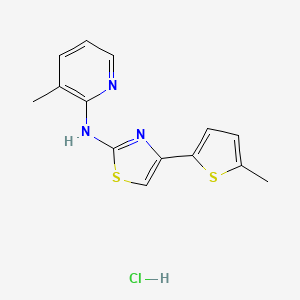
![1,6-Dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2885537.png)
